Chemical structure and physical properties of Benzeneacetic acid, a-nitro-
Chemical structure and physical properties of Benzeneacetic acid, a-nitro-
Benzeneacetic acid, α -nitro-: Chemical Architecture, Synthetic Methodologies, and Applications in Advanced Drug Development
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Benzeneacetic acid, α -nitro- (commonly known as 2-nitro-2-phenylacetic acid) is a highly specialized bifunctional organic compound[1]. Characterized by an aromatic phenyl ring, an α -nitro group, and a terminal carboxylic acid, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and smart polymeric materials[2]. This whitepaper explores its physicochemical properties, outlines self-validating synthetic protocols, and details its downstream applications in modern drug development.
Chemical Structure & Physicochemical Profiling
The unique reactivity of α -nitrobenzeneacetic acid stems from its structural arrangement. The presence of the strongly electron-withdrawing nitro group at the α -position exerts a significant inductive effect, stabilizing the carboxylate anion and thereby lowering the pKa of the carboxylic acid relative to unsubstituted phenylacetic acid. Furthermore, the α -proton is highly acidic due to resonance stabilization from both the nitro and carboxylate groups, making it a versatile site for further electrophilic functionalization[1].
Table 1: Fundamental Chemical Identifiers and Properties
| Property | Value / Description |
| Chemical Name | Benzeneacetic acid, α -nitro- |
| Common Synonyms | 2-nitro-2-phenylacetic acid; α -nitrophenylacetic acid |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| InChIKey | JYJIMEQNTHFXMT-UHFFFAOYSA-N[3] |
| SMILES | OC(=O)C(=O)C1=CC=CC=C1[1] |
| Key Functional Groups | Carboxylic acid (-COOH), Nitro (-NO₂), Phenyl (-C₆H₅) |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of α -nitrobenzeneacetic acid and its downstream derivatives requires precise control over reaction conditions to prevent unwanted aromatic ring nitration or oxidative degradation. The following protocol outlines the synthesis of the α -nitro intermediate and its subsequent conversion into functionalized drug-development monomers, such as 2-acrylamido-2-phenylacetic acid[4].
Protocol 1: Synthesis of 2-Nitro-2-phenylacetic Acid and Reduction to the Amine
Objective: To generate the α -amino derivative for downstream peptide or polymer synthesis.
Causality & Rationale: Nitration is conducted at strictly controlled low temperatures (0–5°C) to kinetically manage the exothermic reaction and direct the substitution appropriately[4]. The subsequent reduction utilizes Palladium on Carbon (Pd/C) because it selectively reduces the nitro group to a primary amine without hydrogenating the aromatic phenyl ring under standard atmospheric pressure[5].
Step-by-Step Methodology:
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Nitration: Dissolve phenylacetic acid in a concentrated H₂SO₄ matrix. Slowly add an equimolar amount of concentrated HNO₃ dropwise while maintaining the reaction vessel in an ice bath at 0–5°C[5].
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In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the starting material is entirely consumed. Self-validation: The disappearance of the starting material spot ensures the reaction has reached completion before quenching.
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Quenching & Isolation: Pour the mixture over crushed ice to precipitate 2-nitro-2-phenylacetic acid. Filter, wash with cold distilled water to remove residual mineral acids, and dry under vacuum.
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Reduction: Transfer the isolated 2-nitro-2-phenylacetic acid to a hydrogenation flask. Dissolve in anhydrous ethanol and add 10% w/w Pd-C catalyst[4].
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Hydrogenation: Purge the flask with N₂, then introduce H₂ gas (1 atm). Stir vigorously at room temperature until H₂ uptake ceases.
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Validation: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield 2-amino-2-phenylacetic acid (approx. 90% yield)[4]. Self-validation: Confirm product identity via ¹H-NMR (look for the loss of α -proton deshielding from the nitro group and the appearance of a broad -NH₂ singlet).
Fig 1. Synthetic workflow from phenylacetic acid to functionalized acrylamide derivatives.
Applications in Drug Development & Polymer Science
The derivatives of 2-nitro-2-phenylacetic acid are highly prized in combinatorial organic synthesis for generating unique biologically active compounds[6].
A. β -Lactam Antibiotic Intermediates
The reduced form (2-amino-2-phenylacetic acid) and its acetamido derivatives (e.g., (R)-2-Acetamido-2-phenylacetic acid) serve as crucial chiral backbones in the synthesis of β -lactam antibiotics, such as cephalosporins[7]. The lower steric hindrance and enhanced solubility in polar solvents make these intermediates ideal for coupling reactions during antibiotic manufacturing[2].
B. pH-Responsive Hydrogels for Targeted Drug Delivery
When converted into 2-acrylamido-2-phenylacetic acid, the molecule becomes a bifunctional monomer capable of free-radical polymerization[4]. The resulting polymers contain pendant carboxylic acid groups that ionize at physiological pH. Causality: This ionization causes electrostatic repulsion between polymer chains, leading to hydrogel swelling. Researchers exploit this mechanism to design smart drug delivery systems where the release profile of an encapsulated API is triggered specifically by the pH changes in the gastrointestinal tract or tumor microenvironments[4].
Fig 2. Downstream applications of a-nitrobenzeneacetic acid derivatives in drug development.
Comparative Analysis of Structural Analogs
To fully leverage the phenylacetic acid backbone in drug design, scientists often modify the α -position. Table 2 summarizes the properties of key derivatives synthesized from the α -nitro/ α -amino intermediates[2].
Table 2: Key Properties of Comparable Phenylacetic Acid Derivatives
| Compound Name | CAS No. | Molecular Weight | Key Functional Groups | Primary Application |
| 2-Acrylamido-2-phenylacetic acid | 173947-32-5 | ~207 g/mol | Acrylamido, carboxylic acid | Polymer chemistry, smart hydrogels |
| 2-Benzamido-2-phenylacetic acid | 29670-63-1 | 255.27 g/mol | Benzamido, carboxylic acid | Peptide synthesis, hydrophobic tuning |
| (R)-2-Acetamido-2-phenylacetic acid | 14257-84-2 | 193.18 g/mol | Acetamido, carboxylic acid | Antibiotic intermediates (Cephalosporins) |
Analytical Validation & Safety
To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is mandatory.
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HPLC Analysis: Utilize a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile to verify the purity of 2-nitro-2-phenylacetic acid. The strong UV absorbance of the nitro-aromatic system allows for high-sensitivity detection at 254 nm.
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Safety Considerations: Nitroaromatic compounds are generally energetic and potentially hazardous. Handle 2-nitro-2-phenylacetic acid with appropriate PPE to avoid skin/eye irritation and respiratory exposure, mirroring the safety protocols established for its benzamido analogs[2].
References
- Combinatorial organic synthesis of unique biologically active compounds - US20040110228A1 Source: Google Patents URL
Sources
- 1. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]
- 2. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]
- 3. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]
- 4. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]
- 5. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]
- 6. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]
- 7. 2-Acrylamido-2-phenylacetic Acid|Research Chemical [benchchem.com]


